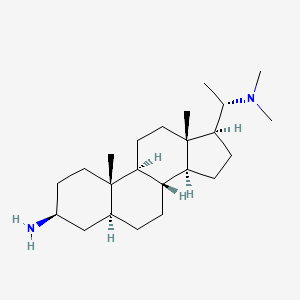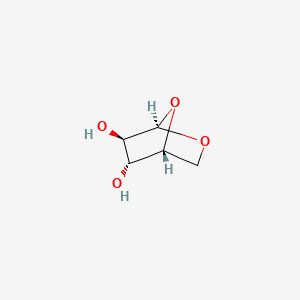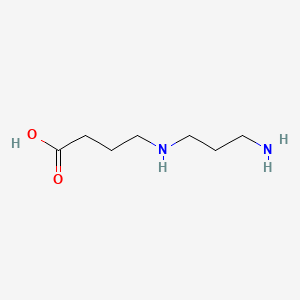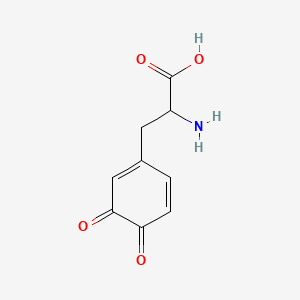
L-多巴醌
描述
L-dopaquinone, also known as o-dopaquinone, is a metabolite of L-DOPA (L-dihydroxyphenylalanine) and a precursor of melanin . The biosynthesis of melanin occurs in melanocytes, where tyrosine is converted into DOPA and then dopaquinone, which goes on to be formed into pheomelanin or eumelanin .
Synthesis Analysis
Most of the L-dopa isolated is either synthesized chemically or from natural sources . The biosynthesis of melanin occurs in melanocytes, where tyrosine is converted into DOPA and then dopaquinone . An experimental and theoretical investigation about the oxidation process of L-dopa was able to provide the optimal conditions of an efficient analytical method for simultaneous quantification of L-dopa and C-dopa in pharmaceutical preparations .
Molecular Structure Analysis
L-dopaquinone is an L-phenylalanine derivative in which the phenyl group of L-phenylalanine is replaced by a 3,4-dioxocyclohexa-1,5-dien-1-yl group .
Chemical Reactions Analysis
Dopaquinone is highly reactive and plays pivotal roles in the chemical control of melanogenesis . In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form cyclodopa, which is then rapidly oxidized by a redox reaction with dopaquinone to give dopachrome (and dopa) .
Physical And Chemical Properties Analysis
L-dopaquinone has a chemical formula of C9H9NO4 and a molar mass of 195.174 g·mol−1 .
科学研究应用
Neuroscience
L-dopaquinone plays a crucial role in neuroscience research, particularly in the study of Parkinson’s disease (PD). It is a key intermediate in the biosynthesis of melanin and neuromelanin, which are pigments found in the human brain. Neuromelanin, in particular, is abundant in the substantia nigra, a brain region significantly affected in PD . Research into L-dopaquinone’s role in neuromelanin synthesis can provide insights into the pathophysiology of PD and the development of potential treatments.
Biochemistry
In biochemistry , L-dopaquinone is essential for studying enzyme kinetics, specifically the action of tyrosinase. Tyrosinase catalyzes the oxidation of L-dopa to L-dopaquinone, a step critical in melanin synthesis . Understanding this reaction is vital for developing inhibitors that can modulate pigmentation disorders and for biotechnological applications like the production of L-DOPA .
Pharmacology
L-dopaquinone’s significance in pharmacology is linked to its precursor role in the synthesis of L-DOPA, a drug used to treat PD . Research into L-dopaquinone’s pharmacokinetics and its interactions with other biological molecules can lead to improved drug delivery systems and therapeutic strategies for PD and related disorders.
Plant Biology
In plant biology , L-dopaquinone is studied for its presence in certain plant species, particularly those belonging to the Fabaceae family. These plants can synthesize L-DOPA, which is then converted to L-dopaquinone . Research in this area focuses on the extraction and quantification of L-DOPA and its derivatives, which has implications for both medical research and agricultural practices.
Analytical Chemistry
Analytical chemistry: utilizes L-dopaquinone in the development of methods for the detection and quantification of L-DOPA and related compounds. Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis are employed to study L-dopaquinone’s properties and behavior under various conditions .
Medical Research
Finally, in medical research , L-dopaquinone is a compound of interest due to its role in the metabolism of melanin synthesis. It is involved in the oxidative stress pathways that can lead to cellular damage, which is relevant to the study of various diseases, including melanoma and neurodegenerative disorders .
作用机制
Target of Action
L-Dopaquinone is a metabolite of L-DOPA (L-dihydroxyphenylalanine) and a precursor of melanin . Its primary targets are melanocytes, the cells responsible for the production of melanin .
Mode of Action
L-Dopaquinone interacts with its targets, the melanocytes, by being converted into melanin. This conversion process involves a series of biochemical reactions that start with the oxidation of L-tyrosine to L-Dopaquinone .
Biochemical Pathways
The biosynthesis of melanin, which is the primary biochemical pathway affected by L-Dopaquinone, occurs in melanocytes. The process starts with the conversion of tyrosine into DOPA and then Dopaquinone, which goes on to be formed into pheomelanin or eumelanin .
Pharmacokinetics
It’s known that the pharmacokinetics of its precursor, l-dopa, are complex and can lead to variability in the intra-individual motor response .
Result of Action
The primary result of L-Dopaquinone’s action is the production of melanin, a pigment responsible for the color of skin, hair, and eyes . This process is crucial for protecting the skin against harmful UV injury. Excessive generation of melanin can result in extensive aesthetic problems, including melasma, pigmentation of ephelides, and post-inflammatory hyperpigmentation .
Action Environment
The action of L-Dopaquinone, like many biochemical processes, can be influenced by various environmental factors. For instance, the pH level can impact the kinetics of the reaction of L-Dopaquinone with other compounds . Additionally, the organization of the lipid system and interactions of L-Dopaquinone with the biomembrane can also affect its activity .
属性
IUPAC Name |
2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIDUVKSGCHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863397 | |
| Record name | 3-(3,4-Dioxocyclohexa-1,5-dien-1-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4430-97-1 | |
| Record name | α-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopaquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOPAQUINONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7FHT9NL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





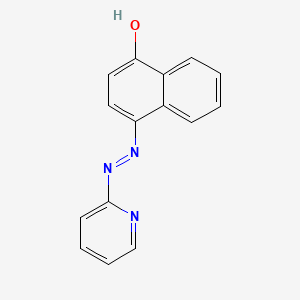
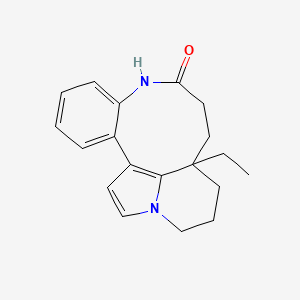

![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)
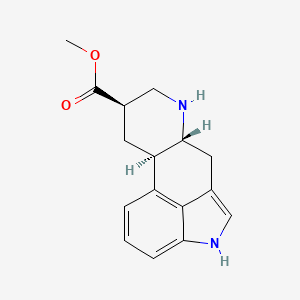

![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)
